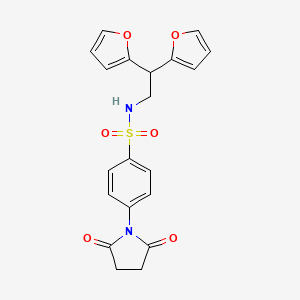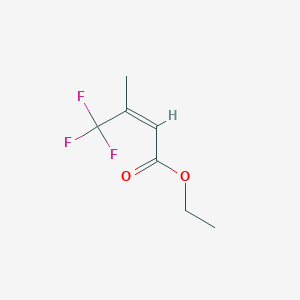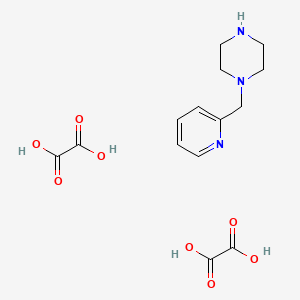
N-(2,2-di(furan-2-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,2-di(furan-2-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of drug discovery and development.
Scientific Research Applications
Chemical Properties and Medicinal Chemistry
N-(2,2-di(furan-2-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a compound that shares structural similarities with bioactive molecules that have furan and thiophene as structural units. These heterocycles are significant in drug design and are part of various bioactive molecules in medicinal chemistry. Furan and thiophene derivatives are particularly valued for their potential antiviral, antitumor, antimycobacterial, and antiparkinsonian properties. The compound under discussion likely shares these properties, although specific activities depend on the precise structure and substituents involved (Ostrowski, 2022).
Role in Synthetic Chemistry
This compound is also structurally related to arylmethylidene derivatives of 3H-furan-2-ones, which are known for their versatile reactions with C-, N-, N,N-, and N,O-nucleophilic agents, leading to the production of a wide range of compounds including amides, pyrrolones, benzofurans, and others. This demonstrates the compound's potential utility in synthetic chemistry for the creation of diverse molecular structures, potentially leading to novel pharmacological agents (Kamneva, Anis’kova, & Egorova, 2018).
Potential in Polymer and Material Science
Compounds with furan derivatives are also highlighted for their role in the development of new generations of polymers, functional materials, and fuels. The reviewed compound might be involved in such advancements due to its furan structural units. Furan derivatives are seen as an alternative feedstock for the chemical industry, potentially replacing non-renewable hydrocarbon sources, which further underscores the environmental and sustainable importance of such compounds (Chernyshev, Kravchenko, & Ananikov, 2017).
Environmental Impact and Removal Technologies
Concerning environmental considerations, it's important to note that compounds with furan units are part of the broader group of dioxins and furans, which have significant environmental and health impacts. These compounds are persistent organic pollutants with known toxic effects, including carcinogenic potential. Technologies and methods to minimize or remove dioxins and furans from the environment, such as incinerator flue gas, are subjects of ongoing research, which is crucial for mitigating the negative impacts of these substances (Mukherjee, Debnath, & Ghosh, 2016).
properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S/c23-19-9-10-20(24)22(19)14-5-7-15(8-6-14)29(25,26)21-13-16(17-3-1-11-27-17)18-4-2-12-28-18/h1-8,11-12,16,21H,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUFUEMYPANNQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-carbamoyl-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2441088.png)
![N-[2-(5-Methyl-1H-indol-3-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2441089.png)



![1-{3-[5-Oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl}piperidine-4-carboxamide](/img/structure/B2441097.png)
![8-[(dibenzylamino)methyl]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2441098.png)


![N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2441101.png)
![5-(furan-2-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2441102.png)
![N-(4-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2441103.png)
